

Hoechst 33258: Application Notes and Protocols for Staining Cultured Cells

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Hoechst 33258

Cat. No.: B1210083

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for using **Hoechst 33258**, a cell-permeant, blue-emitting fluorescent dye that binds to the minor groove of double-stranded DNA. It is a widely used nuclear counterstain in fluorescence microscopy, flow cytometry, and other cell analysis applications for both live and fixed cells.

I. Overview and Key Properties

Hoechst 33258 is a bisbenzimidazole dye that exhibits minimal fluorescence in solution but becomes brightly fluorescent upon binding to DNA, particularly at adenine-thymine (A-T) rich regions.^{[1][2][3]} This property allows for no-wash staining protocols.^{[4][5]} It is excited by ultraviolet (UV) light and emits blue fluorescence.^{[1][6]} Compared to other nuclear stains like DAPI, Hoechst dyes are generally less toxic, making them more suitable for live-cell imaging.^{[2][3][7]}

Table 1: Properties of **Hoechst 33258**

Property	Value	References
Excitation Maximum (with DNA)	~352 nm	[4][5][8]
Emission Maximum (with DNA)	~461 nm	[4][5][8]
Molecular Weight	533.88 g/mol (Anhydrous)	[5][8]
623.96 g/mol (Pentahydrate)	[5][9]	
Solubility	Soluble in water and DMSO	[1][6][8]
Storage of Stock Solution	2-6°C or -20°C, protected from light	[1][4][10]

II. Experimental Protocols

A. Stock Solution Preparation

It is recommended to prepare a concentrated stock solution of **Hoechst 33258**, which can then be diluted to the final working concentration.

Materials:

- **Hoechst 33258** powder
- High-purity water or dimethyl sulfoxide (DMSO)
- Microcentrifuge tubes
- Vortex mixer

Protocol:

- Prepare a 1 mg/mL or 10 mg/mL stock solution by dissolving the **Hoechst 33258** powder in high-purity water or DMSO.[6][11]
- Mix thoroughly by vortexing until the powder is completely dissolved.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

- Store the stock solution at 2-6°C for short-term storage (up to 6 months) or at -20°C for long-term storage (up to one year), protected from light.[\[1\]](#)[\[4\]](#)[\[9\]](#)[\[10\]](#)

B. Staining Live Cultured Cells

Hoechst 33258 is cell-permeant and therefore suitable for staining live cells.[\[2\]](#)

Table 2: Recommended Conditions for Live Cell Staining

Parameter	Recommended Range	References
Working Concentration	0.1 - 12 µg/mL	[2] [3] [11]
Typical Concentration	1 µg/mL	[4] [5] [12]
Incubation Time	5 - 60 minutes	[1] [4] [8] [11]
Incubation Temperature	Room Temperature or 37°C	[1] [3] [4]

Protocol:

- Culture cells on a suitable imaging vessel (e.g., coverslips, imaging dishes, or microplates).
- Prepare the **Hoechst 33258** staining solution by diluting the stock solution in pre-warmed, complete cell culture medium to the desired final concentration (typically 1 µg/mL).[\[4\]](#)[\[5\]](#)[\[11\]](#)
- Remove the existing culture medium from the cells.
- Add the staining solution to the cells.
- Incubate the cells for 5-30 minutes at 37°C, protected from light.[\[4\]](#)[\[11\]](#) The optimal incubation time can vary depending on the cell type.
- (Optional) Wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or fresh culture medium to remove unbound dye. However, washing is not always necessary for specific staining.[\[4\]](#)[\[5\]](#)[\[11\]](#)
- Image the cells using a fluorescence microscope with a UV excitation source and a blue emission filter.[\[11\]](#)

C. Staining Fixed Cultured Cells

Hoechst 33258 can also be used to stain the nuclei of fixed cells.

Table 3: Recommended Conditions for Fixed Cell Staining

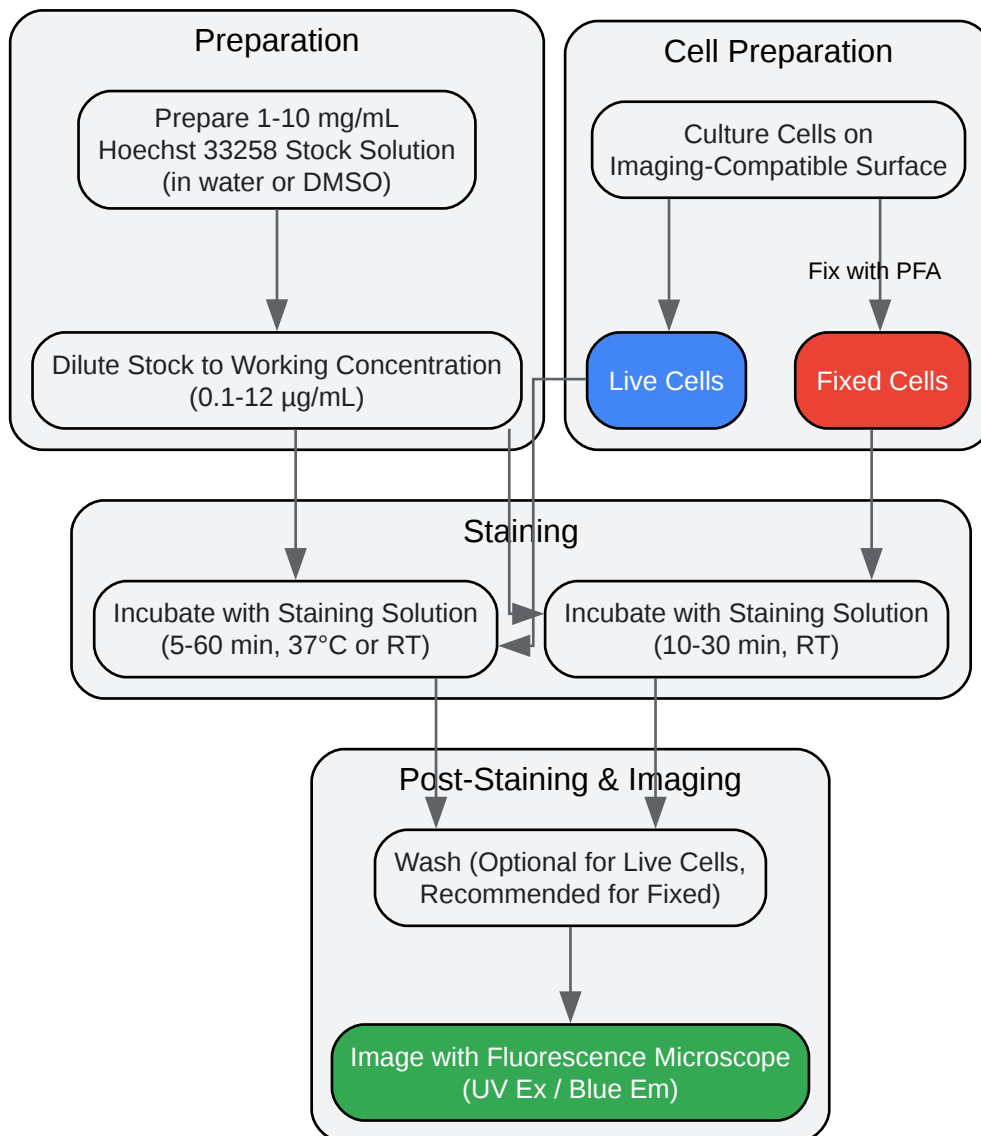
Parameter	Recommended Range	References
Working Concentration	0.1 - 10 µg/mL	[2]
Typical Concentration	1 µg/mL	[4][5]
Incubation Time	10 - 30 minutes	[1][10]
Incubation Temperature	Room Temperature	[1][4][10]

Protocol:

- Culture and fix cells using a standard protocol (e.g., 4% paraformaldehyde for 10-15 minutes at room temperature).[1][10]
- Wash the cells twice with PBS to remove the fixative.[1][10]
- (Optional) Permeabilize the cells if required for other antibody staining.
- Prepare the **Hoechst 33258** staining solution by diluting the stock solution in PBS to the desired final concentration (typically 1 µg/mL).[4][5]
- Add the staining solution to the fixed cells.
- Incubate for 10-30 minutes at room temperature, protected from light.[1][10]
- Wash the cells 2-3 times with PBS to remove unbound dye.[10]
- Mount the coverslip with an appropriate mounting medium.
- Image the cells using a fluorescence microscope.

III. Experimental Workflow

Hoechst 33258 Staining Workflow for Cultured Cells

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bocsci.com [bocsci.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Hoechst stain - Wikipedia [en.wikipedia.org]
- 4. biotium.com [biotium.com]
- 5. biotium.com [biotium.com]
- 6. store.sangon.com [store.sangon.com]
- 7. Is Hoechst toxic to cells? | AAT Bioquest [aatbio.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. biotech.illinois.edu [biotech.illinois.edu]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. What is the best concentration to use with Hoechst? | AAT Bioquest [aatbio.com]
- To cite this document: BenchChem. [Hoechst 33258: Application Notes and Protocols for Staining Cultured Cells]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1210083#hoechst-33258-concentration-for-staining-cultured-cells]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com